N-(2-(Indolin-1-yl)phenyl)formamide
Description
Properties
CAS No. |
71971-50-1 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)phenyl]formamide |
InChI |
InChI=1S/C15H14N2O/c18-11-16-13-6-2-4-8-15(13)17-10-9-12-5-1-3-7-14(12)17/h1-8,11H,9-10H2,(H,16,18) |
InChI Key |
CMQZIRIDBSWWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Indolin-1-yl)phenyl)formamide typically involves the reaction of indoline with formamide derivatives. One common method is the Tscherniac-Einhorn reaction, where indoline reacts with formamide in the presence of a catalyst such as concentrated sulfuric acid . The reaction conditions often require elevated temperatures and careful control of reaction times to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Indolin-1-yl)phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N-(2-(Indolin-1-yl)phenyl)formamide has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antitumor Activity : Studies have shown that compounds with indole structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of indole have been tested for their ability to induce apoptosis in breast and prostate cancer cells. In vitro studies indicated that this compound can activate caspase pathways, leading to programmed cell death in cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Caspase activation |
| PC3 | 20 | Cell cycle arrest |
- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against various pathogens. Research indicates that similar indole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
2. Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes involved in metabolic processes. For example, it may target carbonic anhydrases, which play a crucial role in various physiological functions, including acid-base balance and respiration . The inhibition of these enzymes can have therapeutic implications for conditions like glaucoma and obesity.
Case Studies
Case Study 1: Antitumor Activity
In a study focusing on the antitumor effects of indole derivatives, this compound was evaluated alongside other compounds for its cytotoxicity against cancer cell lines. The results showed significant apoptosis induction through caspase activation pathways, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of this compound against common pathogens. The compound exhibited promising inhibitory effects comparable to standard antibiotics, suggesting its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism by which N-(2-(Indolin-1-yl)phenyl)formamide exerts its effects involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Observations :
Physicochemical Properties
Chromatographic data highlight differences in polarity and retention behavior:
*Inference based on bulkier indolinyl group increasing hydrophobicity.
Crystallographic Insights : N-(2-(N-methylsulfamoyl)phenyl)formamide crystallizes in a triclinic system stabilized by N-H···O and C-H···O bonds, whereas the indolinyl group in the target compound may promote π-π stacking, altering packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
